N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide
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Overview
Description
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C22H17N3O2S and a molecular weight of 387.454 g/mol . This compound is characterized by the presence of a thiazole ring, an aniline moiety, and a benzamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Aniline Moiety: The aniline derivative is introduced through a nucleophilic aromatic substitution reaction, where the thiazole ring reacts with a halogenated aniline compound.
Formation of the Benzamide Group: The final step involves the acylation of the aniline-thiazole intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
- N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]thiourea
Uniqueness
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and benzamide moiety provide a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-19-8-4-7-18(13-19)24-22-25-20(14-28-22)15-9-11-17(12-10-15)23-21(27)16-5-2-1-3-6-16/h1-14,26H,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJEPYGVLCWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904001 |
Source
|
Record name | N-{4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325805-97-8 |
Source
|
Record name | N-{4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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